molecular formula C19H17N3O B11194548 (8-ethyl-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)propanedinitrile

(8-ethyl-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)propanedinitrile

Cat. No.: B11194548
M. Wt: 303.4 g/mol
InChI Key: YJRCATQULWHFFF-UHFFFAOYSA-N
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Description

(8-ethyl-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)propanedinitrile is a complex organic compound with a unique structure that combines elements of pyrroloquinoline and nitrile functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-ethyl-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)propanedinitrile typically involves multi-step organic reactions. One common approach is the condensation of a suitable pyrroloquinoline precursor with a nitrile-containing reagent under controlled conditions. The reaction may require catalysts, specific solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and cost-efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

(8-ethyl-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)propanedinitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrroloquinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine-functionalized compounds.

Scientific Research Applications

(8-ethyl-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)propanedinitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of (8-ethyl-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)propanedinitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler ester with similar functional groups.

    Oxaliplatin: A platinum-based compound with different applications but some structural similarities.

    Bioactive compounds from plant sources: Compounds with similar biological activities but different structures.

Uniqueness

(8-ethyl-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)propanedinitrile is unique due to its combination of pyrroloquinoline and nitrile functionalities, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H17N3O

Molecular Weight

303.4 g/mol

IUPAC Name

2-(6-ethyl-9,11,11-trimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-3-ylidene)propanedinitrile

InChI

InChI=1S/C19H17N3O/c1-5-12-6-14-11(2)8-19(3,4)22-17(14)15(7-12)16(18(22)23)13(9-20)10-21/h6-8H,5H2,1-4H3

InChI Key

YJRCATQULWHFFF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C3C(=C1)C(=C(C#N)C#N)C(=O)N3C(C=C2C)(C)C

Origin of Product

United States

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